

Application Note: Comprehensive Analytical Characterization of 2-Benzyloxy-N,N-dimethyl-acetamide

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Compound of Interest

Compound Name: 2-Benzyloxy-N,N-dimethyl-acetamide

CAS No.: 41858-11-1

Cat. No.: B1279659

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Abstract

This application note provides a comprehensive guide to the analytical methods for the structural elucidation, purity assessment, and quality control of **2-Benzyloxy-N,N-dimethyl-acetamide**. This document is intended for researchers, scientists, and professionals in drug development and chemical synthesis. We present a multi-technique approach, detailing protocols for Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Fourier-Transform Infrared (FTIR) Spectroscopy. The causality behind experimental choices is explained, and each protocol is designed as a self-validating system to ensure scientific integrity and trustworthiness.

Introduction and Physicochemical Properties

2-Benzyloxy-N,N-dimethyl-acetamide is a tertiary amide containing a benzyl ether moiety. Its structure suggests a combination of polar (amide) and non-polar (benzyl group) characteristics, making it a molecule of interest as a potential intermediate in organic synthesis. Accurate and robust analytical characterization is paramount to confirm its identity, establish its purity profile, and ensure its suitability for downstream applications. Understanding potential process-related

impurities, such as starting materials (e.g., benzyl alcohol, 2-chloro-N,N-dimethylacetamide) or by-products, is critical for quality control.

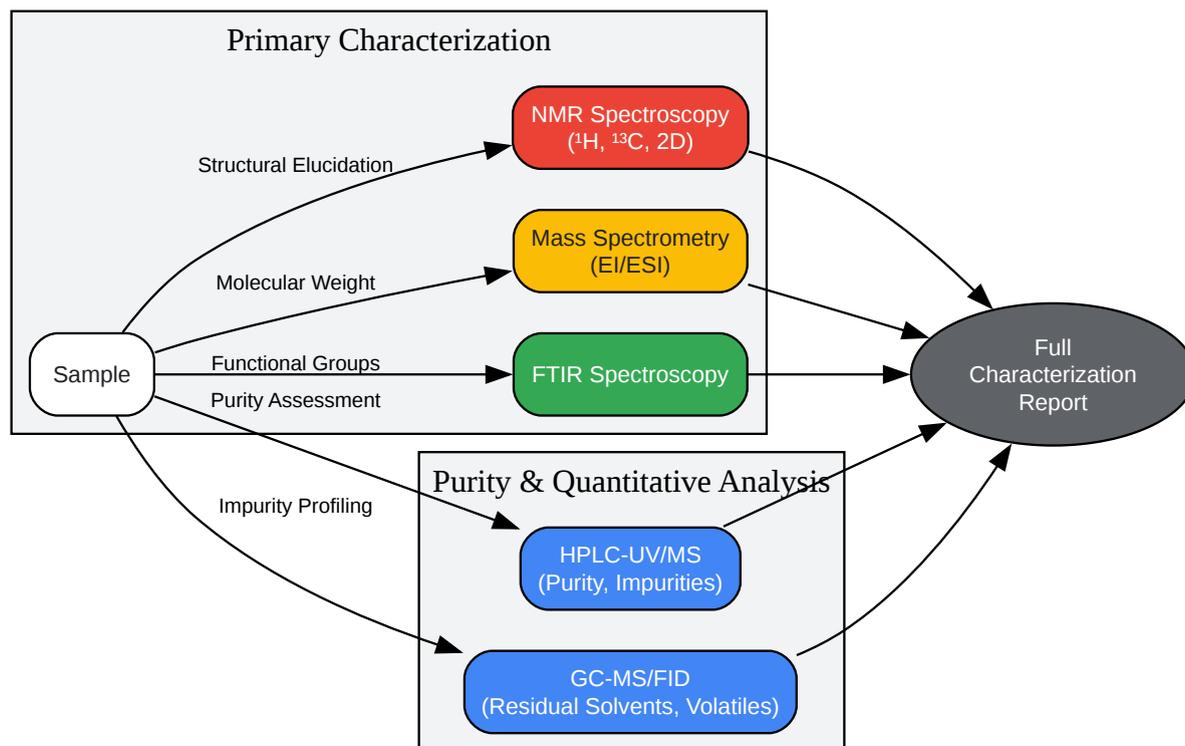
Table 1: Physicochemical Properties of **2-Benzyloxy-N,N-dimethyl-acetamide**

Property	Value	Rationale / Implication for Analysis
Molecular Formula	C ₁₁ H ₁₅ NO ₂	Used for exact mass determination in MS.
Molecular Weight	193.24 g/mol	Guides MS analysis and stoichiometric calculations.
Appearance	Expected to be a colorless to pale yellow oil or low-melting solid.	Visual inspection is a preliminary quality check.
Polarity	Moderately polar.	Influences choice of chromatographic conditions (HPLC/GC) and NMR solvent. The amide group imparts polarity, while the benzyl group adds non-polar character.
Solubility	Expected to be soluble in common organic solvents like Chloroform, Dichloromethane, Methanol, and Acetonitrile. ^[1] ^[2]	Crucial for sample preparation for NMR and HPLC.
Thermal Stability	Tertiary amides generally exhibit good thermal stability. ^[3]	Important for assessing suitability for Gas Chromatography (GC) analysis.

Integrated Analytical Workflow

A complete characterization of **2-Benzyloxy-N,N-dimethyl-acetamide** requires the integration of multiple analytical techniques. Each method provides a unique piece of the puzzle, and

together they offer a comprehensive profile of the molecule's identity, structure, and purity.



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Caption: Integrated workflow for the complete characterization of **2-Benzyloxy-N,N-dimethylacetamide**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expertise & Experience: NMR is the most powerful technique for unambiguous structural elucidation. For **2-Benzyloxy-N,N-dimethylacetamide**, ^1H NMR will confirm the presence and connectivity of all proton-containing groups, while ^{13}C NMR will identify all unique carbon environments. A key feature to observe is the restricted rotation around the amide C-N bond, which can lead to two distinct signals for the N-methyl groups at room temperature, a hallmark of N,N-disubstituted amides.[4]

Protocol: ^1H and ^{13}C NMR Analysis

- Sample Preparation:
 - Accurately weigh 5-10 mg of the sample.
 - Dissolve the sample in ~0.6 mL of deuterated chloroform (CDCl_3) containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard.
 - Transfer the solution to a clean, dry 5 mm NMR tube.
- Instrument Parameters (500 MHz Spectrometer):
 - ^1H NMR:
 - Pulse Program: zg30
 - Number of Scans: 16
 - Acquisition Time: ~3 sec
 - Relaxation Delay (d1): 2 sec
 - ^{13}C NMR:
 - Pulse Program: zgpg30 (proton-decoupled)
 - Number of Scans: 1024
 - Acquisition Time: ~1 sec
 - Relaxation Delay (d1): 2 sec
- Data Interpretation and Expected Resonances:

Table 2: Predicted ^1H and ^{13}C NMR Chemical Shifts (in CDCl_3)

Assignment	¹ H δ (ppm)	Multiplicity	Integration	¹³ C δ (ppm)	Rationale
Phenyl (Ar-H)	7.25-7.40	m	5H	127.5-128.5, 137.0	Typical aromatic region for a monosubstituted benzene ring.
Benzyl (Ar-CH ₂)	~4.60	s	2H	~73.0	Methylene protons adjacent to an oxygen and an aromatic ring.
Methylene (O-CH ₂)	~4.15	s	2H	~68.0	Methylene protons alpha to both an ether oxygen and a carbonyl group.
N-Methyl (N-(CH ₃) ₂)	~2.95, ~3.05	2 x s	3H + 3H	~35.5, ~36.5	Two singlets due to hindered C-N bond rotation. [5] Protons on carbons attached to the amide nitrogen resonate in this region.[6]
Carbonyl (C=O)	-	-	-	~169.0	Characteristic chemical shift for a tertiary amide

carbonyl
carbon.

Mass Spectrometry (MS)

Expertise & Experience: MS is essential for confirming the molecular weight and elemental composition of the target compound. Electron Ionization (EI) is suitable for GC-MS and will likely produce characteristic fragmentation patterns, while Electrospray Ionization (ESI) is a softer technique ideal for LC-MS, which will primarily show the protonated molecular ion $[M+H]^+$. A key fragmentation in EI mode for benzyl ethers is the cleavage to form the stable tropylium ion (m/z 91).^{[7][8][9]}

Protocol: GC-MS (EI) Analysis

- Sample Preparation:
 - Prepare a 100 $\mu\text{g/mL}$ solution of the sample in a volatile solvent such as Dichloromethane or Ethyl Acetate.
- Instrument Parameters:
 - Gas Chromatograph (GC):
 - Column: 30 m x 0.25 mm ID, 0.25 μm film thickness (e.g., DB-5ms or equivalent).
 - Inlet Temperature: 250°C.
 - Oven Program: Start at 80°C, hold for 1 min, ramp at 15°C/min to 280°C, hold for 5 min.^[10]
 - Carrier Gas: Helium, constant flow of 1.0 mL/min.
 - Mass Spectrometer (MS):
 - Ionization Mode: Electron Ionization (EI) at 70 eV.^[10]
 - Source Temperature: 230°C.

- Scan Range: m/z 40-450.
- Data Interpretation and Expected Fragments:

Table 3: Expected Mass Fragments (EI Mode)

m/z	Ion	Rationale
193	[M] ⁺	Molecular ion peak.
102	[M - C ₇ H ₇] ⁺	Loss of the benzyl radical.
91	[C ₇ H ₇] ⁺	Base Peak. Formation of the highly stable tropylium ion.[7] [9]
72	[C ₄ H ₈ NO] ⁺	Fragment corresponding to the dimethylacetamide moiety.

High-Performance Liquid Chromatography (HPLC)

Expertise & Experience: HPLC is the primary method for determining the purity of the compound and quantifying any non-volatile impurities. Given the moderate polarity of **2-Benzyloxy-N,N-dimethyl-acetamide**, a reversed-phase (RP) method is the logical starting point. A C18 column provides a good balance of hydrophobic retention for the benzyl group. The challenge with polar analytes is often poor retention.[11][12] Therefore, a mobile phase with a higher aqueous component initially, followed by a gradient, is recommended.[13][14][15]

Protocol: Reversed-Phase HPLC-UV Purity Analysis

- Sample and Mobile Phase Preparation:
 - Sample Diluent: Acetonitrile/Water (50:50 v/v).
 - Sample Concentration: 0.5 mg/mL.
 - Mobile Phase A: 0.1% Formic Acid in Water.
 - Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

- Filter all mobile phases through a 0.45 μm membrane filter and degas.
- Instrument Parameters:
 - Column: C18, 150 mm x 4.6 mm, 5 μm particle size.
 - Flow Rate: 1.0 mL/min.
 - Column Temperature: 30°C.
 - Injection Volume: 10 μL .
 - UV Detection: 210 nm and 254 nm.
 - Gradient Program:
 - 0-2 min: 30% B
 - 2-15 min: 30% to 90% B
 - 15-18 min: 90% B
 - 18-18.1 min: 90% to 30% B
 - 18.1-25 min: 30% B (re-equilibration)
- System Suitability and Validation:
 - System Suitability: Inject a standard solution five times. The relative standard deviation (RSD) for the peak area and retention time should be <2.0%.
 - Purity Calculation: Purity is determined by area percent normalization, assuming all impurities have a similar response factor at the chosen wavelength.

Fourier-Transform Infrared (FTIR) Spectroscopy

Expertise & Experience: FTIR provides rapid confirmation of the key functional groups present in the molecule. For this compound, we expect to see characteristic absorptions for the tertiary amide carbonyl group, the C-O-C stretch of the ether, and the aromatic C-H bonds. Tertiary

amides lack N-H bonds, so the absence of a peak in the 3300-3500 cm^{-1} region is a key confirmation point.[16]

Protocol: FTIR Analysis (ATR)

- Sample Preparation:
 - Place a small drop of the neat liquid sample (or a small amount of solid) directly onto the Attenuated Total Reflectance (ATR) crystal.
- Instrument Parameters:
 - Scan Range: 4000-600 cm^{-1} .
 - Resolution: 4 cm^{-1} .
 - Number of Scans: 16.
- Data Interpretation and Expected Absorptions:

Table 4: Key FTIR Absorption Bands

Wavenumber (cm ⁻¹)	Vibration	Functional Group	Rationale
3100-3000	C-H stretch	Aromatic	Characteristic of sp ² C-H bonds in the benzene ring.
2980-2850	C-H stretch	Aliphatic	CH ₂ and CH ₃ groups.
~1650	C=O stretch	Tertiary Amide	Strong absorption, typical for a conjugated amide carbonyl.[16][17]
1500, 1450	C=C stretch	Aromatic	Skeletal vibrations of the benzene ring.
~1250	C-N stretch	Tertiary Amide	
~1100	C-O-C stretch	Ether	Asymmetric stretch of the ether linkage.[18]

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